molecular formula C18H16N2OS2 B3124770 (6-(Methylsulfanyl)-2-phenyl-4-pyrimidinyl)methyl phenyl sulfoxide CAS No. 320421-37-2

(6-(Methylsulfanyl)-2-phenyl-4-pyrimidinyl)methyl phenyl sulfoxide

Cat. No. B3124770
CAS RN: 320421-37-2
M. Wt: 340.5 g/mol
InChI Key: KLCTYOKSMNQXPF-UHFFFAOYSA-N
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Description

Methyl phenyl sulfoxide is an organosulfur compound with the formula CH3S(O)C6H5 . It is a low-melting white solid and an oxidized derivative of thioanisole . It is a prototypical chiral sulfoxide and has been prepared by asymmetric oxidation . It is also an important pharmaceutical intermediate .


Synthesis Analysis

Methyl phenyl sulfoxide has been prepared by asymmetric oxidation . A metal-free quinoid catalyst, namely 1-hexylKuQuinone (KuQ), promotes a chemoselective, light-induced thioether to sulfoxide oxidation in HFIP, using O2 as the oxidant, at room temperature .


Molecular Structure Analysis

The molecular structure of Methyl phenyl sulfoxide is CH3S(O)C6H5 . It features the sulfonyl functional group and is the simplest of the sulfones .


Chemical Reactions Analysis

Methyl phenyl sulfoxide is an oxidized derivative of thioanisole . It has been used in the synthesis of isotopically labelled 1, 3-dithiane, a useful labeled synthon .


Physical And Chemical Properties Analysis

Methyl phenyl sulfoxide has a molar mass of 140.20 g·mol−1 . It appears as a colorless or white solid . It has a density of 1.19±0.1 g/cm3 . Its melting point is 32 °C (90 °F; 305 K) and boiling point is 263.5 °C (506.3 °F; 536.6 K) .

Safety and Hazards

Methyl phenyl sulfoxide is combustible . Containers may explode when heated . It has hazard statements H315, H318, H335 . Precautionary measures include avoiding contact with skin and eyes, and keeping away from open flames, hot surfaces, and sources of ignition .

Future Directions

As for future directions, more research is needed to fully understand the properties and potential applications of “(6-(Methylsulfanyl)-2-phenyl-4-pyrimidinyl)methyl phenyl sulfoxide”. The related compound, Methyl phenyl sulfoxide, has been used in the synthesis of various compounds and could potentially have more uses in the field of organic chemistry .

properties

IUPAC Name

4-(benzenesulfinylmethyl)-6-methylsulfanyl-2-phenylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS2/c1-22-17-12-15(13-23(21)16-10-6-3-7-11-16)19-18(20-17)14-8-4-2-5-9-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCTYOKSMNQXPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC(=C1)CS(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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